molecular formula C12H17NO B13524229 2-(2,5-Dimethylphenyl)morpholine

2-(2,5-Dimethylphenyl)morpholine

Cat. No.: B13524229
M. Wt: 191.27 g/mol
InChI Key: LNTPAUWRGWFRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethylphenyl)morpholine is an organic compound characterized by a morpholine ring substituted with a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylphenyl)morpholine typically involves the reaction of 2,5-dimethylphenylamine with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium hydroxide to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound, such as secondary amines.

    Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

2-(2,5-Dimethylphenyl)morpholine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The morpholine ring and the dimethylphenyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    2-Phenylmorpholine: Lacks the dimethyl substitutions, resulting in different chemical and biological properties.

    2-(2,4-Dimethylphenyl)morpholine: Similar structure but with different substitution pattern, affecting its reactivity and applications.

    2-(3,5-Dimethylphenyl)morpholine: Another isomer with distinct properties due to the position of the methyl groups.

Uniqueness: 2-(2,5-Dimethylphenyl)morpholine is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its chemical reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)morpholine

InChI

InChI=1S/C12H17NO/c1-9-3-4-10(2)11(7-9)12-8-13-5-6-14-12/h3-4,7,12-13H,5-6,8H2,1-2H3

InChI Key

LNTPAUWRGWFRQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CNCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.